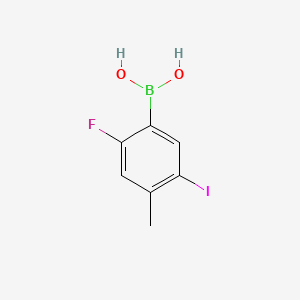

2-Fluoro-5-iodo-4-methylphenylboronic acid

説明

2-Fluoro-5-iodo-4-methylphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with fluorine (position 2), iodine (position 5), and a methyl group (position 4). Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals. This compound’s unique substituent combination—electron-withdrawing halogens (F, I) and an electron-donating methyl group—modulates its electronic and steric properties, making it valuable in pharmaceutical and materials science research.

特性

分子式 |

C7H7BFIO2 |

|---|---|

分子量 |

279.85 g/mol |

IUPAC名 |

(2-fluoro-5-iodo-4-methylphenyl)boronic acid |

InChI |

InChI=1S/C7H7BFIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 |

InChIキー |

PPLIMVZXYPXERZ-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C=C1F)C)I)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-4-methylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The process generally includes the following steps:

Bromination/Iodination: The starting material, 4-methylphenylboronic acid, undergoes halogenation to introduce the iodine atom at the 5-position.

Coupling Reaction: The halogenated intermediate is then subjected to Suzuki-Miyaura coupling with a suitable boronic acid derivative under palladium catalysis and basic conditions.

Industrial Production Methods

Industrial production of 2-Fluoro-5-iodo-4-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

2-Fluoro-5-iodo-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted phenyl derivatives .

科学的研究の応用

2-Fluoro-5-iodo-4-methylphenylboronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Material Science: Utilized in the development of advanced materials, including polymers and electronic materials.

作用機序

The mechanism of action of 2-Fluoro-5-iodo-4-methylphenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product .

類似化合物との比較

Substituent Effects on Reactivity and Electronic Properties

Halogen Substituents

2-Fluoro-5-iodobenzoic Acid ():

- Shares fluorine (position 2) and iodine (position 5) substituents but replaces the boronic acid group with a carboxylic acid.

- The carboxylic acid group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to boronic acids. However, the absence of a boronic acid limits its utility in cross-coupling reactions.

- Key Difference : Functional group divergence (boronic acid vs. carboxylic acid) dictates distinct reactivity profiles.

- 2-Chloro-5-cyano-4-methylphenylboronic Acid (): Replaces fluorine with chlorine (position 2) and iodine with a cyano group (position 5). Chlorine’s stronger electron-withdrawing effect increases the boronic acid’s Lewis acidity compared to fluorine. Key Difference: Halogen and cyano substituents alter electronic properties and reaction kinetics.

Methyl and Alkyl Substituents

2-Fluoro-4-methoxyphenylboronic Acid ():

- Methoxy (position 4) vs. methyl (position 4) in the target compound.

- Methoxy is electron-donating via resonance, reducing boronic acid acidity, whereas methyl is weakly donating via induction. This difference impacts Suzuki reaction efficiency and substrate compatibility.

- Key Difference : Substituent electronic effects (resonance vs. induction) modulate reactivity.

- Key Difference: Steric bulk vs. iodine’s polarizability in the target compound.

Functional Group Comparisons

Formyl vs. Methyl/Iodo

- 2-Fluoro-5-formylphenylboronic Acid ():

- The formyl group (position 5) is strongly electron-withdrawing, increasing the boronic acid’s Lewis acidity compared to iodine (moderately withdrawing) and methyl (donating).

- Key Difference : Formyl enhances reactivity in electrophilic substitutions but may reduce stability.

Hydroxymethyl vs. Methyl

- However, it may complicate purification due to polarity. Key Difference: Hydroxymethyl introduces polarity vs. iodine’s hydrophobic character.

Structural Analogues in Catalysis

生物活性

2-Fluoro-5-iodo-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of fluorine and iodine atoms, suggest it may interact with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-5-iodo-4-methylphenylboronic acid can be represented as follows:

This compound features:

- A fluorine atom that can enhance lipophilicity and influence binding interactions.

- An iodine atom that may facilitate interactions with biological targets through halogen bonding.

- A methyl group that can affect the electronic properties of the compound.

Research indicates that boronic acids, including 2-Fluoro-5-iodo-4-methylphenylboronic acid, exhibit various biological activities primarily through their ability to form reversible covalent bonds with diols. This property is particularly relevant in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. The introduction of electronegative atoms like fluorine can enhance this inhibitory effect by stabilizing the transition state during enzymatic reactions .

- Receptor Modulation : The compound may act as a modulator for G protein-coupled receptors (GPCRs). Studies have shown that modifications in the boronic acid structure can lead to increased activity at specific GPCRs, indicating potential therapeutic applications in metabolic disorders such as type 2 diabetes .

In Vitro Studies

In vitro assays have demonstrated that 2-Fluoro-5-iodo-4-methylphenylboronic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary screening revealed a survival rate below 50% at concentrations exceeding 20 μM, indicating its potential efficacy as an anticancer agent .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 10 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. Notably, studies involving db/db mice (a model for type 2 diabetes) showed significant glucose-lowering effects when treated with derivatives similar to 2-Fluoro-5-iodo-4-methylphenylboronic acid .

Case Studies

- Case Study on Diabetes Treatment : A study explored the effects of a related boronic acid compound on glucose metabolism in diabetic mice. Results indicated that administration led to improved insulin sensitivity and reduced blood glucose levels, suggesting a promising avenue for diabetes management .

- Cancer Therapeutics : Another investigation focused on the anticancer properties of boronic acid derivatives, including 2-Fluoro-5-iodo-4-methylphenylboronic acid. Results demonstrated significant tumor reduction in xenograft models, supporting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。